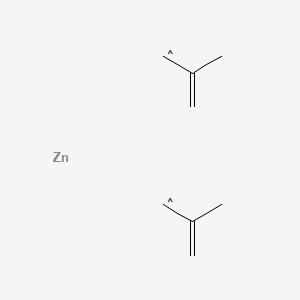
CID 101282257
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 101282257 is an organozinc compound with the chemical formula Zn(C4H7)2. It is a colorless liquid that is highly reactive and used in various chemical synthesis processes. This compound is part of the broader class of organozinc compounds, which are known for their utility in organic synthesis and as intermediates in various chemical reactions.
Méthodes De Préparation
CID 101282257 can be synthesized through several methods. One common synthetic route involves the reaction of zinc with allyl halides under inert conditions. The reaction typically proceeds as follows:
[ \text{Zn} + 2 \text{C}_4\text{H}_7\text{X} \rightarrow \text{Zn(C}_4\text{H}_7\text{)}_2 + 2 \text{X} ]
where X is a halogen such as chlorine or bromine. The reaction is usually carried out in an inert solvent like diethyl ether or tetrahydrofuran (THF) to prevent unwanted side reactions.
In industrial settings, dimethallylzinc can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the careful addition of zinc powder to a solution of allyl halide in an inert solvent, followed by continuous removal of the byproducts.
Analyse Des Réactions Chimiques
CID 101282257 undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and the corresponding allyl alcohols. This reaction typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: It can act as a reducing agent in organic synthesis, reducing various functional groups such as carbonyl compounds to alcohols.
Substitution: this compound can participate in substitution reactions where the allyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and other electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields zinc oxide and allyl alcohols, while substitution with chlorine yields zinc chloride and allyl chlorides.
Applications De Recherche Scientifique
CID 101282257 has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.
Catalysis: this compound is used as a catalyst in various polymerization reactions, including the production of polyolefins.
Material Science: It is used in the preparation of zinc-containing materials, such as zinc oxide nanoparticles, which have applications in electronics and photonics.
Biological Studies: this compound is used in the study of zinc’s role in biological systems, particularly in enzyme function and protein structure.
Mécanisme D'action
The mechanism by which dimethallylzinc exerts its effects involves the transfer of the allyl groups to other molecules. This transfer is facilitated by the highly reactive nature of the zinc-carbon bonds in the compound. The molecular targets and pathways involved depend on the specific reaction being carried out. For example, in organic synthesis, the allyl groups can be transferred to carbonyl compounds to form alcohols, while in catalysis, the zinc center can activate monomers for polymerization.
Comparaison Avec Des Composés Similaires
CID 101282257 is similar to other organozinc compounds such as dimethylzinc and diethylzinc. it has unique properties that make it particularly useful in certain applications:
Dimethylzinc: This compound is also highly reactive and used in organic synthesis, but it is less versatile than dimethallylzinc in terms of the types of reactions it can undergo.
Diethylzinc: Similar to dimethylzinc, diethylzinc is used in organic synthesis and as a catalyst, but it is less reactive than dimethallylzinc.
The unique reactivity of dimethallylzinc, particularly its ability to participate in a wide range of chemical reactions, makes it a valuable compound in both research and industrial applications.
Conclusion
This compound is a versatile and highly reactive organozinc compound with a wide range of applications in organic synthesis, catalysis, material science, and biological studies. Its unique properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
Propriétés
Numéro CAS |
15961-33-8 |
|---|---|
Formule moléculaire |
C8H14Zn |
Poids moléculaire |
175.58 |
Nom IUPAC |
2-methylprop-1-ene;zinc |
InChI |
InChI=1S/2C4H7.Zn/c2*1-4(2)3;/h2*1-2H2,3H3; |
Clé InChI |
PXPSZHJVUPMPKY-UHFFFAOYSA-N |
SMILES |
CC(=C)[CH2].CC(=C)[CH2].[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















